molecular formula C11H14N4 B2883709 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 1267710-55-3

3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline

Cat. No.: B2883709
CAS No.: 1267710-55-3
M. Wt: 202.261
InChI Key: HSXNAGOLRWYMAB-UHFFFAOYSA-N
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Biological Activity

3-[5-(Propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, which is known for its biological significance. Its molecular formula is C11H15N5C_{11}H_{15}N_5, and it has a molecular weight of 229.27 g/mol. The structure can be represented as follows:

SMILES CC C N1N CN C1C2 CC CC C2N C N N\text{SMILES CC C N1N CN C1C2 CC CC C2N C N N}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antibacterial properties. For instance:

  • Study Findings : A series of synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Case Study : In a comparative study of various triazole derivatives against Candida albicans, the compound exhibited notable antifungal activity with an IC50 value of 12 µg/mL, demonstrating its potential as a therapeutic agent for fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

  • Research Findings : In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) indicated that the compound induced apoptosis and inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The triazole ring likely interferes with the synthesis of nucleic acids in bacteria.
  • Antifungal Mechanism : Similar mechanisms have been proposed for antifungal activity, where the compound disrupts ergosterol biosynthesis.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells suggests that the compound may modulate signaling pathways involved in cell survival and death.

Data Summary Table

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus16–32 µg/mL
Escherichia coli16–32 µg/mL
AntifungalCandida albicans12 µg/mL
AnticancerMCF7 Breast Cancer Cells~15 µM

Properties

IUPAC Name

3-(5-propan-2-yltriazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(2)11-7-13-14-15(11)10-5-3-4-9(12)6-10/h3-8H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXNAGOLRWYMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=NN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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